Picibanil

Description

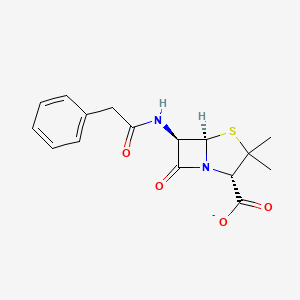

Structure

3D Structure

Properties

CAS No. |

39325-01-4 |

|---|---|

Molecular Formula |

C16H17N2O4S- |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |

InChI Key |

JGSARLDLIJGVTE-MBNYWOFBSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

Other CAS No. |

39325-01-4 |

Synonyms |

NSC B116209 NSC-B116209 NSCB116209 OK 432 OK-432 OK432 Picibanil Picibanyl Streptococcal OK 432 Streptococcal OK-432 Streptococcal OK432 Streptococcal Preparation OK 432 Streptococcal Preparation OK-432 Streptococcal Preparation OK432 |

Origin of Product |

United States |

Foundational & Exploratory

Picibanil (OK-432): An In-Depth Technical Guide to its Immunotherapeutic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picibanil (OK-432), a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes, has been utilized for decades as a potent immunotherapeutic agent, particularly in the management of lymphatic malformations and certain cancers. Its mechanism of action is multifaceted, pivoting on the robust activation of both innate and adaptive immunity. This guide delineates the core molecular and cellular pathways engaged by OK-432, providing a technical overview for researchers and professionals in drug development. Central to its activity is the engagement of Toll-like receptor 4 (TLR4), which triggers a cascade of signaling events, leading to the maturation of dendritic cells, activation of natural killer (NK) cells and macrophages, and the orchestration of a Th1-polarized adaptive immune response.

Core Mechanism: Engagement of the Innate Immune System

The primary interaction of OK-432 with the immune system occurs through the recognition of its components by pattern recognition receptors (PRRs) on innate immune cells. A key active component of OK-432, OK-PSA, which is a lipoteichoic-acid-related molecule, directly engages the Toll-like receptor 4 (TLR4)/MD-2 complex.[1][2] This interaction initiates a critical signaling cascade that underpins the subsequent immunomodulatory effects.

TLR4 Signaling Pathway

Upon binding of OK-432 components, TLR4 undergoes dimerization and recruits intracellular adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88). This leads to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] The activation of these pathways culminates in the transcriptional upregulation of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.

Cellular Effectors in OK-432 Mediated Immunity

The cytokine milieu and activated antigen-presenting cells (APCs) stimulated by OK-432 subsequently mobilize a broad spectrum of immune effector cells.

Dendritic Cell (DC) Maturation

OK-432 is a potent inducer of dendritic cell maturation.[3][5] This process is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, which is crucial for the effective priming of naive T cells.[3] Mature DCs also secrete key cytokines like IL-12, which are instrumental in directing the differentiation of T helper cells towards a Th1 phenotype.

Natural Killer (NK) and Lymphokine-Activated Killer (LAK) Cell Activation

OK-432 significantly enhances the cytotoxic activity of Natural Killer (NK) cells.[3][6] This activation is mediated, in part, by the induction of IL-12 and other NK cell-activating factors.[3][7] Studies have shown that OK-432 stimulates NK cells to produce NK cytotoxic factors (NKCF), further amplifying their tumor-killing capacity.[6] Furthermore, in the presence of IL-2, OK-432 promotes the proliferation of lymphokine-activated killer (LAK) cells, which exhibit potent, non-MHC-restricted cytotoxicity against tumor cells.[8]

Macrophage Activation

OK-432 promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype.[3][9] M1 macrophages are characterized by their high phagocytic activity and production of inflammatory cytokines such as TNF-α and IL-1β, contributing to the anti-tumor response.[9][10]

Orchestration of the Adaptive Immune Response

By promoting DC maturation and a Th1-polarizing cytokine environment, OK-432 effectively bridges innate and adaptive immunity, leading to a robust and specific anti-tumor T-cell response.

Th1 Polarization

The IL-12 produced by activated DCs is a critical driver of Th1 differentiation. Th1 cells, in turn, secrete IFN-γ, which further activates macrophages and enhances the cytotoxic activity of NK cells and CD8+ cytotoxic T lymphocytes (CTLs).[3][11] This creates a positive feedback loop that sustains a powerful anti-tumor immune response.

Cytotoxic T Lymphocyte (CTL) Response

The enhanced antigen presentation by mature DCs primes naive CD8+ T cells, leading to their differentiation into tumor antigen-specific CTLs. These CTLs are capable of recognizing and eliminating tumor cells in an antigen-specific manner.[5]

Quantitative Data Summary

The immunomodulatory effects of OK-432 have been quantified in various studies, demonstrating its clinical efficacy and impact on immune cell populations and cytokine production.

Table 1: Clinical Efficacy of OK-432 in Lymphatic Malformations

| Patient Population | Lesion Type | Response Rate (Complete or Substantial) | Citation |

| Children with cervicofacial LMs | Macrocystic | 94% | [12][13] |

| Children with cervicofacial LMs | Mixed macrocystic-microcystic | 63% | [12][13] |

| Children with cervicofacial LMs | Microcystic | 0% | [12][13] |

| Patients with predominantly macrocystic LMs | Macrocystic | 86% | [14] |

Table 2: Changes in Immune Cell Populations Following OK-432 Treatment

| Treatment Context | Cell Population | Change | Time Point | Citation |

| Intracystic injection in lymphangioma | Neutrophils | Increased to 72% of white blood cells | Day 1 | [15] |

| Intracystic injection in lymphangioma | Macrophages | Increased to 21% of white blood cells | Day 1 | [15] |

| Intracystic injection in lymphangioma | Lymphocytes | Increased to 72% of white blood cells | Day 4 | [15] |

| Intracystic injection in lymphangioma | CD56+ NK cells | Increased number | Day 4 | [15] |

| Intracystic injection in lymphangioma | CD3+ T cells | Increased number | Day 4 | [15] |

| In vitro culture with IL-2 | CD3-CD56+ NK cells | Predominant phenotype in OK-LAK cells | Day 21 | [8] |

Table 3: Cytokine Induction by OK-432

| Study Context | Cytokine | Fold Increase / Level | Citation |

| Sclerotherapy for lymphatic malformations | IP-10 | ~1.7-fold increase from baseline | [16] |

| Combination with pUSHT in a tumor model | IFNγ+ CD4+ T cells (treated tumor) | 8.6-fold increase | [17] |

| Combination with pUSHT in a tumor model | IFNγ+ CD8+ T cells (treated tumor) | 6.7-fold increase | [17] |

| Intracystic injection in lymphangioma | TNF | Increased and remained high | Until Day 4 |

| Intracystic injection in lymphangioma | IL-6 | Increased and remained high | Until Day 4 |

Experimental Protocols

In Vitro Activation of Lymphokine-Activated Killer (LAK) Cells

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors and patients with malignant brain tumors.

-

Culture Conditions: PBMCs were stimulated with interleukin-2 (IL-2) in the presence or absence of OK-432.

-

OK-432 Administration: OK-432 was added only during the initial 3 days of a 3-week culture period.

-

Analysis: Proliferation rates and cytotoxicity of OK-432-stimulated LAK (OK-LAK) cells were compared to standard LAK (sLAK) cells. Phenotypic analysis was performed to identify the predominant cell types.[8]

In Vivo Murine Tumor Model

-

Animal Model: C57BL/6 mice were subcutaneously injected with MC38 colon cancer cells in their bilateral flanks.

-

Treatment: After tumor establishment, the tumor on one flank was treated with radiofrequency ablation (RFA), followed by local injection of OK-432-stimulated dendritic cells.

-

Evaluation: The anti-tumor effect was assessed by measuring the size of the tumor on the contralateral (untreated) flank.

-

Immunological Analysis: Tumor-infiltrating lymphocytes, splenocytes, and draining lymph nodes were analyzed to assess the immunological responses.[18][19]

Conclusion

Picibanil (OK-432) is a potent immunomodulator that orchestrates a complex and effective anti-tumor and anti-proliferative response. Its mechanism is initiated through the activation of innate immunity via TLR4 signaling, leading to the maturation of dendritic cells and the activation of macrophages and NK cells. This initial response creates a pro-inflammatory, Th1-polarizing environment that fosters the development of a robust, antigen-specific adaptive immune response characterized by the generation of cytotoxic T lymphocytes. The quantitative data from clinical and preclinical studies underscore the significant impact of OK-432 on the immune system, solidifying its role as a valuable agent in immunotherapy. Further research into the nuanced interactions of OK-432 with the tumor microenvironment will likely unveil additional therapeutic opportunities.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. biofargo.com [biofargo.com]

- 4. Mechanism of anticancer host response induced by OK-432, a streptococcal preparation, mediated by phagocytosis and Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vaccination with OK-432 followed by TC-1 tumor lysate leads to significant antitumor effects [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of NK activation by OK-432 (Streptococcus pyogenes). I. Spontaneous release of NKCF and augmentation of NKCF production following stimulation with NK target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural killer (NK) cell activating factor released from murine thymocytes stimulated with an anti-tumor streptococcal preparation, OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of OK-432 on the proliferation and cytotoxicity of lymphokine-activated killer (LAK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activated macrophages are responsible for the tumor-inhibitory effect in mice receiving intravenous injection of OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of LAK-like activity and cytokine induction in regional lymph nodes and spleen cells of mice after intralymphnodal injection of OK-432, a killed streptococcal preparation [pubmed.ncbi.nlm.nih.gov]

- 11. Local injection of OK432 can augment the TH1-type T-cell response in tumor-draining lymph node cells and increase their immunotherapeutical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of OK-432 immunotherapy of lymphatic malformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Portal [iro.uiowa.edu]

- 14. Treatment of lymphangiomas with OK-432 (Picibanil) sclerotherapy: a prospective multi-institutional trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Treatment of lymphatic malformations of head and neck with OK-432 sclerotherapy induce systemic inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Combination Therapy of Pulsed-Wave Ultrasound Hyperthermia and Immunostimulant OK-432 Enhances Systemic Antitumor Immunity for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo immunological antitumor effect of OK-432-stimulated dendritic cell transfer after radiofrequency ablation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Enduring Legacy of Picibanil (OK-432): A Journey from Bacterial Attenuation to Cancer Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Executive Summary

Picibanil, also known as OK-432, represents a pioneering example of cancer immunotherapy, leveraging the potent immunostimulatory properties of an attenuated strain of Streptococcus pyogenes. Developed by Chugai Pharmaceutical in Japan, its journey from a bacterial preparation to a clinically applied anticancer agent has provided invaluable insights into the intricate interplay between the innate and adaptive immune systems in combating malignancy. Joint research and development efforts that began in 1965 culminated in its launch in 1975, marking a significant milestone in the field of oncology.[1] This guide provides a comprehensive technical overview of the historical development, immunological mechanisms, and clinical application of Picibanil, with a focus on the experimental evidence that has defined its role in cancer treatment.

Historical Development: A Timeline

The conception of Picibanil is rooted in the early observations of tumor regression following bacterial infections. This led to the deliberate investigation of bacterial products as a form of cancer therapy. The development of Picibanil can be traced through several key phases:

-

1960s: Researchers at Chugai Pharmaceutical in Japan begin to explore the anticancer potential of various bacterial strains.

-

1965: Joint research and development of a preparation from the Su strain of Streptococcus pyogenes is initiated.[1]

-

1975: Picibanil (OK-432) is approved and launched in Japan as an anticancer agent.[1]

-

1980s-1990s: Extensive clinical research is conducted, particularly in Japan, to evaluate the efficacy of Picibanil in various cancers, including lung, gastric, and head and neck cancers. It is also discovered to be highly effective in the treatment of lymphatic malformations.

-

2000s-Present: Further studies elucidate the detailed immunological mechanisms of action, highlighting its role as a Toll-like Receptor (TLR) agonist. Research continues to explore its potential in combination with other cancer therapies.

Immunological Mechanism of Action

Picibanil's therapeutic effects are not a result of direct cytotoxicity to cancer cells but rather a consequence of its ability to orchestrate a robust and multi-faceted anti-tumor immune response. The primary mechanism revolves around the activation of both innate and adaptive immunity.

Innate Immune Activation: The First Line of Defense

At the core of Picibanil's activity is its recognition by the innate immune system, primarily through Toll-like Receptor 4 (TLR4) . This interaction triggers a cascade of downstream signaling events.

Signaling Pathway of Picibanil-Induced Innate Immune Activation:

Caption: Picibanil-induced innate immune signaling cascade.

This initial activation leads to:

-

Macrophage Activation: Picibanil potently activates macrophages, enhancing their phagocytic activity and promoting their tumoricidal capabilities. Activated macrophages are a significant source of pro-inflammatory cytokines that further amplify the immune response.

-

Natural Killer (NK) Cell Augmentation: Picibanil enhances the cytotoxic activity of NK cells, which are crucial for the direct lysis of tumor cells.[2] It also stimulates NK cells to produce Natural Killer Cytotoxic Factors (NKCF).[2]

-

Dendritic Cell (DC) Maturation: Picibanil promotes the maturation of dendritic cells, the most potent antigen-presenting cells (APCs).[1] Mature DCs are essential for priming the adaptive immune system.

Adaptive Immune Response: A Targeted Attack

The activation of the innate immune system by Picibanil creates a bridge to the adaptive immune response. Mature dendritic cells migrate to lymph nodes and present tumor-associated antigens to T lymphocytes, leading to:

-

Induction of Tumor-Specific Cytotoxic T Lymphocytes (CTLs): The presentation of tumor antigens by mature DCs leads to the proliferation and activation of CD8+ CTLs, which can recognize and kill cancer cells with high specificity.

-

Helper T Cell Differentiation: Picibanil also influences the differentiation of CD4+ helper T cells, which play a critical role in orchestrating the overall anti-tumor immune response.

Quantitative Data from Clinical Trials

The clinical efficacy of Picibanil has been evaluated in various malignancies and in the treatment of lymphatic malformations.

Cancer Treatment

A meta-analysis of adjuvant immunochemotherapy with Picibanil in patients with resected non-small-cell lung cancer (NSCLC) demonstrated a significant survival benefit.

| Cancer Type | Number of Trials in Meta-analysis | Total Patients | Endpoint | Immunochemotherapy Group (Picibanil) | Chemotherapy Alone Group | Odds Ratio (95% CI) | p-value |

| Non-Small-Cell Lung Cancer | 11 | 1,520 | 5-Year Survival Rate | 51.2% | 43.7% | 0.70 (0.56-0.87) | 0.0010 |

Table 1: Meta-analysis of Adjuvant Picibanil in Resected NSCLC [3]

A phase IB trial in patients with resected high-risk melanoma demonstrated dose-dependent immunomodulatory effects, including the reversal of deficits in interferon-gamma (IFN-γ) production.[4]

Lymphatic Malformations

Picibanil has shown remarkable efficacy in the treatment of lymphatic malformations, particularly those of the macrocystic type.

| Lesion Type | Number of Patients (Intent-to-Treat) | Complete or Substantial Response Rate |

| Overall | 117 | 68% |

| Macrocystic | Not specified in this abstract | 94% |

| Mixed Macrocystic-Microcystic | Not specified in this abstract | 63% |

| Microcystic | Not specified in this abstract | 0% |

Table 2: Efficacy of Picibanil in Cervicofacial Lymphatic Malformations [5]

Experimental Protocols

The understanding of Picibanil's mechanism of action is built upon a foundation of rigorous preclinical and clinical research. Below are outlines of key experimental protocols.

In Vitro Assessment of Cytokine Induction

Objective: To determine the ability of Picibanil to induce the production of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Isolation of PBMCs: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Stimulation: Cells are stimulated with varying concentrations of Picibanil (e.g., 0.01, 0.1, 1.0 KE/mL) for 24-48 hours. A negative control (medium alone) and a positive control (e.g., lipopolysaccharide) are included.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected and stored at -80°C.

-

Cytokine Quantification: The concentrations of cytokines such as TNF-α, IL-6, IL-1β, and IFN-γ in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.

In Vivo Murine Model of Peritoneal Carcinomatosis

Objective: To evaluate the therapeutic efficacy and immunological effects of Picibanil in a murine model of peritoneal cancer.

Methodology:

-

Tumor Cell Line: A suitable murine tumor cell line (e.g., MADB-106 mammary adenocarcinoma) is maintained in culture.

-

Tumor Inoculation: Female Fischer 344 rats are injected intraperitoneally (i.p.) with a tumorigenic dose of the cancer cells.

-

Treatment Protocol: Five days after tumor inoculation, treatment is initiated. Animals are randomized into groups to receive either saline (control) or varying doses of Picibanil (e.g., 0.5, 1, 5, 10 KE/animal) administered i.p. twice weekly.

-

Efficacy Assessment: The primary endpoint is overall survival. Animals are monitored daily, and the median survival time for each group is calculated.

-

Immunological Monitoring: At specified time points (e.g., 7 and 14 days post-tumor injection), peritoneal and peripheral blood cells are harvested from a subset of animals in each group. The activity of NK cells, cytotoxic T lymphocytes, and macrophages is assessed using standard cytotoxicity and proliferation assays.[6]

Experimental Workflow for In Vivo Efficacy and Immune Monitoring:

Caption: Workflow for in vivo evaluation of Picibanil.

Conclusion

The historical development of Picibanil as a cancer treatment has provided a compelling narrative of how a bacterial product can be harnessed to modulate the immune system for therapeutic benefit. Its well-defined mechanisms of action, centered on the activation of innate and adaptive immunity, have solidified its place in the armamentarium of cancer immunotherapy, particularly for specific indications. The wealth of preclinical and clinical data underscores its efficacy and provides a strong foundation for future research, including its potential in combination with modern immunotherapies such as checkpoint inhibitors. The journey of Picibanil serves as a testament to the enduring potential of immunotherapy in the fight against cancer.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Mechanism of NK activation by OK-432 (Streptococcus pyogenes). I. Spontaneous release of NKCF and augmentation of NKCF production following stimulation with NK target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meta-analysis of adjuvant immunochemotherapy using OK-432 in patients with resected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase IB trial of picibanil (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [iro.uiowa.edu]

- 6. Mechanism of immunotherapeutic activity of OK-432 in the treatment of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Composition and Core Principles of Picibanil (OK-432)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picibanil, also known as OK-432, is a lyophilized preparation derived from the Su-strain of Streptococcus pyogenes of human origin. It is rendered non-infectious through a process of inactivation with penicillin G, followed by heat treatment.[1][2] This unique biological response modifier has demonstrated significant efficacy as a sclerosing agent for lymphatic malformations and as an immunopotentiator in certain cancer therapies. Its mechanism of action is rooted in the induction of a localized inflammatory cascade, mediated by the activation of the innate immune system. This guide provides a comprehensive technical overview of the composition of Picibanil, detailed experimental protocols for its production and analysis of its biological effects, and a diagrammatic representation of its primary signaling pathway.

Composition of Picibanil (OK-432)

Picibanil is a complex biological product. The final lyophilized formulation is a result of the controlled processing of Streptococcus pyogenes. While the precise quantitative composition can be proprietary, the essential components are outlined below.

| Component | Description | Quantitative Information (Typical) |

| Streptococcus pyogenes (Su-strain) | Inactivated, lyophilized whole bacterial cells. This is the primary active pharmaceutical ingredient. | One KE (Klinische Einheit) of OK-432 contains 0.1 mg of dried streptococci. |

| Penicillin G | Benzylpenicillin G is used to inactivate the bacteria. Residual amounts may be present in the final product. | The manufacturing process is designed to minimize residual penicillin G, though specific limits are not publicly disclosed. |

| Excipients | Inactive ingredients used to stabilize the lyophilized product and ensure its proper consistency and shelf-life. Common excipients in lyophilized biologicals include buffers, stabilizers (e.g., sugars like mannitol or trehalose), and bulking agents. | The specific excipients used in Picibanil are not publicly detailed by the manufacturer, Chugai Pharmaceutical Co., Ltd. |

Manufacturing and Preparation

The production of Picibanil involves a multi-step process designed to ensure the inactivation of the bacteria while preserving their immunogenic properties.

Experimental Protocol: Production of Picibanil (OK-432)

Objective: To produce a stable, lyophilized preparation of inactivated Streptococcus pyogenes (Su-strain).

Methodology:

-

Culturing: A low-virulence Su-strain of Streptococcus pyogenes is cultured in a suitable broth medium to achieve a high cell density.

-

Harvesting: The bacterial cells are harvested from the culture medium by centrifugation.

-

Washing: The harvested cells are washed multiple times with sterile saline to remove residual culture medium.

-

Inactivation: The washed bacterial suspension is incubated with a solution of benzylpenicillin G for a specified duration to ensure complete inactivation.

-

Heat Treatment: The penicillin G-treated bacterial suspension is then subjected to heat treatment as a secondary inactivation step.

-

Lyophilization: The inactivated bacterial suspension is lyophilized (freeze-dried) to create a stable powder. This process involves freezing the suspension and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase.

-

Packaging: The lyophilized powder is aseptically filled into vials and sealed.

Experimental Protocol: Reconstitution for Administration

Objective: To prepare Picibanil for parenteral administration.

Methodology:

-

Reconstitution: The lyophilized powder in the vial is reconstituted with a sterile diluent, typically sterile water for injection or saline. A common preparation involves dissolving 0.1 mg of Picibanil in 10 mL of saline.[2]

-

Visual Inspection: The reconstituted solution should be a slightly turbid, colorless to faintly yellow suspension. It should be visually inspected for particulate matter and discoloration prior to administration.

-

Administration: The reconstituted Picibanil is administered via intracystic injection for the treatment of lymphatic malformations.

Mechanism of Action: Immune Activation

Picibanil exerts its therapeutic effects by stimulating a robust local inflammatory response. This is initiated through the interaction of its components with the innate immune system, primarily through Toll-like receptors (TLRs).

Signaling Pathway: TLR4 Activation

The primary active components of Picibanil, including lipoteichoic acid-related molecules, are recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells.

Caption: TLR4 Signaling Pathway Activated by Picibanil (OK-432).

Experimental Protocol: In Vitro Cytokine Induction Assay

Objective: To quantify the induction of pro-inflammatory cytokines by Picibanil in peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Stimulation: Treat the PBMCs with varying concentrations of reconstituted Picibanil (e.g., 0.01, 0.1, 1 µg/mL). Include a negative control (medium alone) and a positive control (e.g., lipopolysaccharide).

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

-

Cytokine Quantification: Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-8, IL-12, IFN-γ) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the mean cytokine concentrations and standard deviations for each treatment group. Compare the cytokine levels in the Picibanil-treated groups to the negative control to determine the extent of induction.

| Cytokine | Typical Response to Picibanil (OK-432) |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant induction |

| Interleukin-6 (IL-6) | Significant induction |

| Interleukin-8 (IL-8) | Significant induction |

| Interleukin-12 (IL-12) | Significant induction |

| Interferon-gamma (IFN-γ) | Significant induction |

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow from the administration of Picibanil to its ultimate therapeutic effect in lymphatic malformations.

Caption: Therapeutic Workflow of Picibanil in Lymphatic Malformations.

Conclusion

Picibanil (OK-432) is a well-established biological therapeutic agent with a unique composition and mechanism of action. Its efficacy is derived from the potent immunomodulatory properties of inactivated Streptococcus pyogenes, which trigger a localized inflammatory response leading to the resolution of treated lesions. The information and protocols provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development and immunology. Further investigation into the specific molecular interactions and downstream signaling events will continue to elucidate the full therapeutic potential of this agent.

References

Immunomodulatory properties of Streptococcus pyogenes preparation

An In-depth Technical Guide on the Immunomodulatory Properties of Streptococcus pyogenes Preparations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of preparations derived from Streptococcus pyogenes. It details the mechanisms of action, presents quantitative data on immunological effects, outlines key experimental protocols, and visualizes complex pathways and workflows. The most extensively studied of these preparations is OK-432 (Picibanil), a lyophilized powder of the Su strain of S. pyogenes treated with penicillin G.

Introduction

Streptococcus pyogenes, or Group A Streptococcus (GAS), is a Gram-positive bacterium responsible for a wide range of human diseases.[1][2][3] Beyond its pathogenic nature, specific avirulent or killed preparations of S. pyogenes have been harnessed for their potent immunostimulatory effects.[4] These biological response modifiers are utilized primarily in oncology and for the treatment of lymphatic malformations.[5][6][7] The core of their therapeutic action lies in their ability to orchestrate a robust and multi-faceted immune response, transforming the local microenvironment from immunosuppressive to immunologically active.

The most notable preparation, OK-432, was developed in Japan and has been used for several decades.[8] Its mechanism involves the activation of both innate and adaptive immunity, leading to the production of a cascade of cytokines and the mobilization of various effector cells.[5][9]

Mechanism of Action

The immunomodulatory effects of S. pyogenes preparations are not attributed to a single pathway but rather to a complex interplay of interactions with the host immune system. The mechanism is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) present in the bacterial preparation by pattern recognition receptors (PRRs) on immune cells.

Innate Immune Activation

The initial and most critical phase of the response involves the activation of the innate immune system.

-

Toll-Like Receptor (TLR) Signaling: S. pyogenes components are recognized by Toll-like receptors.[1] In murine models, this recognition is mediated by a combination of TLR2, which recognizes bacterial lipoproteins, and TLR13, which is activated by bacterial ribosomal RNA (rRNA).[10][11] This dual recognition triggers downstream signaling cascades, primarily through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB.[1][12] This, in turn, results in the transcription and secretion of a host of pro-inflammatory cytokines.

-

Activation of Antigen-Presenting Cells (APCs): Macrophages and dendritic cells (DCs) are potently activated upon encountering the bacterial preparation.[13] This activation leads to their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II, enhancing their ability to present antigens to T cells. Activated macrophages and DCs release key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and IL-12.[2][5]

-

Natural Killer (NK) Cell Augmentation: The cytokine milieu created by activated APCs, particularly IL-12 and Type I interferons, leads to the potent activation of Natural Killer (NK) cells.[9] These cells are crucial for early anti-tumor responses through their ability to directly lyse target cells without prior sensitization.

Adaptive Immune Response

The activated innate immune system orchestrates the subsequent adaptive immune response.

-

T Helper 1 (Th1) Polarization: The presence of IL-12 strongly promotes the differentiation of naive CD4+ T cells into Th1 cells. These cells produce high levels of Interferon-gamma (IFN-γ), which further activates macrophages and enhances the cytotoxic capabilities of other immune cells.

-

Cytotoxic T Lymphocyte (CTL) Activation: Activated dendritic cells present tumor-associated antigens to CD8+ T cells. In the co-stimulatory environment rich in cytokines like IL-12, these CD8+ T cells differentiate into cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[9]

Other Mechanisms

Beyond direct immune cell activation, S. pyogenes preparations exhibit other therapeutic actions:

-

Induction of Apoptosis: OK-432 has been shown to induce apoptosis in the endothelial cells that line lymphatic vessels, contributing to the resolution of lymphatic malformations.[5]

-

Inhibition of Angiogenesis: The preparation can inhibit the formation of new blood vessels, a process critical for tumor growth and survival.[5]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data reported in studies investigating the immunological effects of S. pyogenes preparations.

Table 1: Effect of S. pyogenes Preparation (OK-432) on Immune Cell Populations

| Cell Type | Model System | Treatment Details | Observed Effect | Reference |

| Macrophages | Rat Peritoneal Carcinomatosis | 0.5 - 10 KE/animal, i.p. | Augmentation of peritoneal and alveolar macrophage activity. | [9] |

| Natural Killer (NK) Cells | Rat Peritoneal Carcinomatosis | 0.5 - 10 KE/animal, i.p. | Augmentation of NK cell activity on day 14. | [9] |

| Cytotoxic T Lymphocytes (CTLs) | Rat Peritoneal Carcinomatosis | 0.5 - 10 KE/animal, i.p. | Augmentation of peritoneal and peripheral blood CTL activity on day 14. | [9] |

| CD16+ Cells | High-Risk Melanoma Patients | 1 - 20 KE, intradermal | Elevated blood CD16+ cell counts correlated with early tumor progression. | [8] |

| Leukocytes | Canines with Immunodeficiency | 0.02-0.04 ml, intradermal | Stimulating effect on leukopoiesis, increase in lymphocytic and granulocytic fractions. | [4] |

Table 2: Cytokine Induction by S. pyogenes Preparation (OK-432)

| Cytokine | Cell Source | Model System | Treatment Details | Observed Effect | Reference |

| IFN-γ | Mononuclear cells | High-Risk Melanoma Patients | 1 - 20 KE, intradermal | Reversed deficit in IFN-γ production in a dose-dependent manner. | [8] |

| IL-1β | Mononuclear cells | High-Risk Melanoma Patients | 1 - 20 KE, intradermal | Mitigated the inhibition of IL-1 production across all dosage groups. | [8] |

| TNF-α | Monocytes | High-Risk Melanoma Patients | 1 - 20 KE, intradermal | Favorable prognosis associated with monocyte capacity to produce TNF. | [8] |

| TNF-α | Macrophages, Dendritic Cells | In vitro / In vivo | N/A | Induction of TNF-α release. | [5] |

| IL-6 | Macrophages, Dendritic Cells | In vitro / In vivo | N/A | Induction of IL-6 release. | [5] |

| IL-12 | Myeloid Dendritic Cells | Human PBMCs | In vitro stimulation | Produced only by S. pyogenes-stimulated myeloid DCs. | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory properties of S. pyogenes preparations.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the ability of a S. pyogenes preparation to induce cytokine production and immune cell activation in vitro.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Stimulation: Reconstitute the lyophilized S. pyogenes preparation (e.g., OK-432) in sterile saline. Add the preparation to the cell cultures at various concentrations (e.g., 0.01, 0.1, 1 KE/ml). Include an unstimulated control (medium only) and a positive control (e.g., Lipopolysaccharide).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the culture supernatants for cytokine analysis.

-

Cell Collection: Collect the cells for analysis of surface marker expression by flow cytometry.

Cytokine Quantification by ELISA

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-γ) in culture supernatants.

Methodology:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add diluted standards and experimental samples (culture supernatants) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

-

Reaction Stop & Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Flow Cytometry for Immune Cell Phenotyping

Objective: To identify and quantify different immune cell populations and their activation status.[15][16][17]

Methodology:

-

Cell Preparation: Start with a single-cell suspension from in vitro cultures or digested tissues from in vivo models.[18]

-

Fc Block: Block Fc receptors to prevent non-specific antibody binding by incubating cells with an anti-CD16/32 antibody.

-

Surface Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3 for T cells, CD19 for B cells, CD56 for NK cells, CD11c for dendritic cells, CD69 for activation) for 30 minutes at 4°C in the dark.

-

Viability Staining: Include a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells from the analysis.

-

Intracellular Staining (Optional): To measure intracellular cytokines like IFN-γ, first stimulate cells with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. After surface staining, fix and permeabilize the cells using a dedicated kit, then stain with antibodies against intracellular targets.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using specialized software (e.g., FlowJo). Use a sequential gating strategy to identify cell populations of interest and quantify their frequencies and marker expression levels.

Visualizations: Pathways and Workflows

Signaling Pathway

Caption: TLR-mediated signaling cascade in an APC upon recognition of S. pyogenes PAMPs.

Experimental Workflow

Caption: Parallel in vitro and in vivo workflows to evaluate immune response.

Logical Relationship of Immune Response

Caption: Logical flow from initial stimulus to the final therapeutic outcome.

References

- 1. Frontiers | Responses of innate immune cells to group A Streptococcus [frontiersin.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Picibanil? [synapse.patsnap.com]

- 6. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (Picibanil®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Phase IB trial of picibanil (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of immunotherapeutic activity of OK-432 in the treatment of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Innate Immune Response to Streptococcus pyogenes Depends on the Combined Activation of TLR13 and TLR2 | PLOS One [journals.plos.org]

- 11. Innate immune response to Streptococcus pyogenes depends on the combined activation of TLR13 and TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Crucial Role of Nucleic Acid Sensing via Endosomal Toll-Like Receptors for the Defense of Streptococcus pyogenes in vitro and in vivo [frontiersin.org]

- 13. Role of Macrophages in Host Resistance to Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmafocusamerica.com [pharmafocusamerica.com]

- 18. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

Picibanil (OK-432): A Deep Dive into its Immunomodulatory Effects on Innate and Adaptive Immunity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Picibanil, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G. Initially developed as an anticancer agent in Japan, its potent immunomodulatory properties have garnered significant interest in the scientific community. This technical guide provides an in-depth analysis of Picibanil's mechanisms of action, with a particular focus on its distinct yet interconnected effects on the innate and adaptive immune systems. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Picibanil's immunological profile.

This document summarizes key quantitative data, outlines experimental methodologies for assessing its effects, and provides visual representations of the critical signaling pathways involved in its activity.

Impact on Innate Immunity: The First Line of Defense

Picibanil's initial and most pronounced effects are on the innate immune system, the body's immediate, non-specific defense mechanism. It activates a cascade of events by stimulating key innate immune cells, primarily macrophages, dendritic cells (DCs), and natural killer (NK) cells.

Macrophage Activation

Picibanil is a potent activator of macrophages. Upon encountering Picibanil, macrophages undergo a phenotypic and functional shift, transforming into highly activated, pro-inflammatory M1-like macrophages. This activation is crucial for its anti-tumor effects.

Key Effects:

-

Phagocytosis: The mechanism of action of Picibanil is initiated by its phagocytosis by immune cells.[1]

-

Cytokine Production: Activated macrophages release a plethora of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and importantly, IL-12.[2][3] IL-12 is a critical cytokine that bridges the innate and adaptive immune responses.

-

Tumoricidal Activity: Picibanil-activated macrophages exhibit direct cytotoxic effects against tumor cells.[4][5] This is mediated through the release of cytotoxic molecules such as nitric oxide (NO) and reactive oxygen species (ROS).

Dendritic Cell (DC) Maturation

Dendritic cells are professional antigen-presenting cells (APCs) that form a critical link between the innate and adaptive immune systems. Picibanil promotes the maturation of immature DCs into potent APCs capable of initiating a robust T-cell response.

Key Effects:

-

Upregulation of Co-stimulatory Molecules: Picibanil stimulation leads to a significant upregulation of co-stimulatory molecules such as CD83 and CD86 on the surface of DCs.[6] This is a hallmark of DC maturation and is essential for effective T-cell activation.

-

Enhanced Cytokine Secretion: Mature DCs stimulated with Picibanil show significantly higher production of IL-12 and Interferon-gamma (IFN-γ) compared to DCs stimulated with other agents.[6]

-

Antigen Presentation: Picibanil-matured DCs are highly effective at presenting tumor antigens to T cells, a critical step in initiating an anti-tumor adaptive immune response.

Natural Killer (NK) Cell Activation

NK cells are cytotoxic lymphocytes of the innate immune system that play a vital role in eliminating virally infected and malignant cells. Picibanil enhances the cytotoxic activity of NK cells.

Key Effects:

-

Increased Cytotoxicity: Picibanil treatment leads to augmented NK cell-mediated cytotoxicity against tumor cells.

-

Cytokine Production: Activated NK cells contribute to the pro-inflammatory environment by producing IFN-γ.

Bridging to Adaptive Immunity: Orchestrating a Targeted Attack

The activation of the innate immune system by Picibanil creates the necessary environment for the induction of a powerful and specific adaptive immune response. The maturation of dendritic cells is the pivotal event that bridges these two arms of the immune system.

Induction of Cytotoxic T Lymphocytes (CTLs)

The primary goal of Picibanil-induced immune stimulation in an anti-cancer context is the generation of tumor-specific cytotoxic T lymphocytes (CTLs), also known as CD8+ T cells.

Key Effects:

-

T-Cell Priming: Picibanil-matured DCs, laden with tumor antigens, migrate to lymph nodes where they present these antigens to naïve T cells, leading to their activation and differentiation into CTLs.

-

Enhanced T-Cell Proliferation: Dendritic cells matured with Picibanil have been shown to be superior at inducing T-cell proliferation.[7]

-

Tumor Infiltration: The generated CTLs can then traffic to the tumor site and specifically recognize and eliminate cancer cells.

Helper T Cell (Th1) Polarization

The cytokine milieu created by Picibanil-activated innate immune cells, particularly the high levels of IL-12, strongly promotes the differentiation of CD4+ helper T cells towards a Th1 phenotype.

Key Effects:

-

IFN-γ Production: Th1 cells are potent producers of IFN-γ, which further activates macrophages and enhances CTL activity, creating a positive feedback loop that amplifies the anti-tumor response.

Quantitative Data Summary

The following tables summarize the quantitative data on the immunological effects of Picibanil as reported in the cited literature.

Table 1: Changes in Intracystic Immune Cell Populations in Lymphangioma Patients Following Picibanil Therapy

| Cell Type | Pre-Treatment (%) | Day 1 Post-Treatment (%) | Day 4 Post-Treatment (%) |

| Lymphocytes | 96 | - | 72 |

| Neutrophils | <4 | 72 | - |

| Macrophages | <4 | 21 | - |

Data extracted from a study on intracystic fluid analysis in patients with cystic lymphangioma.

Table 2: In Vitro Cytokine Production by Dendritic Cells Stimulated with Picibanil (OK-432)

| Cytokine | Stimulation | Concentration |

| IL-12 | OK-432 | Significantly higher than other stimulations |

| IFN-γ | OK-432 | Significantly higher than other stimulations |

Note: Specific concentrations in pg/mL or U/mL were not consistently available in the reviewed literature, which often reported relative increases.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the immunological effects of Picibanil.

Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay

-

Objective: To assess the ability of Picibanil to induce the maturation of dendritic cells in vitro.

-

Methodology:

-

DC Generation: Immature DCs are generated from peripheral blood mononuclear cells (PBMCs) by culturing with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4).[6]

-

Stimulation: Immature DCs are incubated with Picibanil (OK-432) at a predetermined concentration (e.g., 0.1 KE/mL). Control groups may include medium alone, lipopolysaccharide (LPS), or other known DC maturation agents.[6]

-

Phenotypic Analysis: After incubation (e.g., 24-48 hours), DCs are harvested and stained with fluorescently labeled antibodies against maturation markers (e.g., CD83, CD86) and analyzed by flow cytometry.

-

Cytokine Analysis: Culture supernatants are collected to measure the concentration of secreted cytokines, such as IL-12 and IFN-γ, using Enzyme-Linked Immunosorbent Assay (ELISA).[6]

-

Protocol 2: Macrophage-Mediated Tumor Inhibition (Winn's Neutralization Assay)

-

Objective: To evaluate the in vivo tumor-inhibitory capacity of Picibanil-activated macrophages.

-

Methodology:

-

Macrophage Activation: Spleen cells from mice are treated in vitro with Picibanil-induced IFN-γ or obtained from mice injected intravenously with Picibanil (e.g., 100 micrograms/mouse).[4] Macrophages are then isolated from the spleen cell population.

-

Cell Mixture: The activated macrophages are mixed with tumor cells (e.g., Meth-A tumor cells) at a specific effector-to-target ratio.[4]

-

Inoculation: The cell mixture is injected subcutaneously into syngeneic mice.

-

Tumor Growth Monitoring: Tumor growth is monitored over time by measuring tumor volume. A control group receiving only tumor cells is included for comparison.[4]

-

Protocol 3: Measurement of Macrophage Nitric Oxide (NO) Production

-

Objective: To quantify the production of nitric oxide, a key cytotoxic molecule, by Picibanil-activated macrophages.

-

Methodology:

-

Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in a 24-well plate.[8]

-

Stimulation: The macrophages are stimulated with Picibanil at various concentrations for a specified period (e.g., 48 hours).[8]

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[8][9]

-

Quantification: The absorbance is read at 540 nm, and the nitrite concentration is determined by comparison to a standard curve generated with sodium nitrite.[10]

-

Protocol 4: Cytotoxic T Lymphocyte (CTL) Activity Assay

-

Objective: To measure the ability of T cells, activated by Picibanil-matured DCs, to kill target tumor cells.

-

Methodology:

-

CTL Generation: Naïve T cells are co-cultured with Picibanil-matured, tumor antigen-loaded DCs.[2]

-

Target Cell Labeling: Target tumor cells are labeled with a fluorescent dye (e.g., carboxyfluorescein succinimidyl ester - CFSE) or a radioactive isotope (e.g., 51Chromium).

-

Co-culture: The generated CTLs are co-cultured with the labeled target cells at various effector-to-target ratios for a defined period (e.g., 4-6 hours).

-

Cytotoxicity Measurement: The percentage of target cell lysis is determined by measuring the release of the label into the supernatant (in the case of radioactive assays) or by quantifying the number of dead target cells using flow cytometry with a viability dye.

-

Signaling Pathways

The immunomodulatory effects of Picibanil are initiated through the activation of specific signaling pathways in immune cells.

Toll-Like Receptor 4 (TLR4) Signaling

While Picibanil as a whole bacterium is too large to directly bind TLR4, its active components are thought to be released following phagocytosis, which then activate the TLR4 signaling pathway. This pathway is a cornerstone of the innate immune response to bacterial components.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Efficacy of Dendritic Cells Matured Early with OK-432 (Picibanil®), Prostaglandin E2, and Interferon-α as a Vaccine for a Hormone Refractory Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activated macrophages are responsible for the tumor-inhibitory effect in mice receiving intravenous injection of OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of tumor growth in vivo and in vitro by macrophages from rats treated with a streptococcal preparation, OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dendritic cells stimulated with a bacterial product, OK-432, efficiently induce cytotoxic T lymphocytes specific to tumor rejection peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cellular targets of Picibanil in the tumor microenvironment

An In-depth Technical Guide on the Cellular Targets of Picibanil (OK-432) in the Tumor Microenvironment

Introduction

Picibanil, also known as OK-432, is a lyophilized preparation of the Su strain of Streptococcus pyogenes, inactivated by penicillin G and heat treatment.[1][2] Developed in Japan in the 1960s, it has been utilized as a potent biological response modifier in cancer immunotherapy for several decades.[1][3] Its therapeutic effect is not derived from direct cytotoxicity to cancer cells but from its ability to broadly stimulate the host's immune system, thereby creating an anti-tumor microenvironment.[4] This guide provides a detailed examination of the cellular targets of Picibanil within the tumor microenvironment (TME), the signaling pathways it initiates, and the experimental methodologies used to elucidate these effects.

Primary Cellular Targets of Picibanil in the TME

Picibanil orchestrates a complex, multi-faceted immune response by targeting various components of both the innate and adaptive immune systems.

Dendritic Cells (DCs)

Dendritic cells are professional antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping the adaptive immune response.[5][6] Picibanil is a potent inducer of DC maturation, a critical step for the induction of tumor-specific immunity.[3][5]

Effects on Dendritic Cells:

-

Maturation and Activation: Picibanil triggers the maturation of DCs, leading to the upregulation of co-stimulatory molecules and MHC class molecules.[5] This maturation process is essential for effective antigen presentation to T cells.[5][6]

-

Enhanced Antigen Presentation: Mature DCs are more effective at processing and presenting tumor antigens to naive T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs).[5][7]

-

Cytokine Production: Picibanil-stimulated DCs produce key cytokines, most notably IL-12, which promotes the differentiation of T helper 1 (Th1) cells and enhances the cytotoxic activity of CTLs and NK cells.[5]

Quantitative Data on DC Activation by Picibanil:

| Parameter | Observation | Reference |

| Surface Antigen Expression | Enhanced expression of CD40, CD80, CD83, CD86, HLA-DR | [5] |

| Adhesion Molecule Expression | Enhanced expression of ICAM-1 | [5] |

| Cytokine Production | Induction of IL-12 and IFN-α | [5] |

Experimental Workflow for DC Maturation Assay:

References

- 1. bactherapy.com [bactherapy.com]

- 2. Clinical results of OK-432 injection therapy for ganglions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Effect of OK-432 (Picibanil) and Possible Application to Dendritic Cell Therapy | Anticancer Research [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. m.youtube.com [m.youtube.com]

- 7. In vivo immunological antitumor effect of OK-432-stimulated dendritic cell transfer after radiofrequency ablation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Picibanil (OK-432) for the Treatment of Lymphatic Malformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on Picibanil (OK-432) as a sclerosing agent for lymphatic malformations (LMs). It consolidates data from early clinical studies, details experimental protocols, and visualizes the proposed mechanisms of action to offer a comprehensive resource for researchers in the field.

Introduction to Picibanil (OK-432) and its Early Application in Lymphatic Malformations

Lymphatic malformations, also known as lymphangiomas, are congenital anomalies of the lymphatic system characterized by localized fluid-filled cysts.[1] While benign, they can cause significant cosmetic and functional problems, particularly in the head and neck region.[2] Early treatment primarily involved surgical excision, a procedure fraught with challenges including high recurrence rates and the risk of damage to adjacent nerves and blood vessels.[2]

In the late 1980s, Japanese researchers pioneered a novel, less invasive approach: intracystic injection of OK-432.[3] OK-432, or Picibanil, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G, rendering it non-infectious.[1][2] Initially developed as an immunotherapeutic agent for cancer, its application was extended to LMs based on the hypothesis that it could induce a localized inflammatory response leading to the sclerosis and resolution of the cystic structures.[4][5]

Early clinical studies, particularly those led by Ogita and colleagues, demonstrated the remarkable efficacy of this treatment, especially for macrocystic LMs.[3][6] These foundational investigations laid the groundwork for what would become a first-line treatment for many patients with this condition.

Quantitative Data from Early Clinical Investigations

The following tables summarize the quantitative data from key early studies on the use of OK-432 for lymphatic malformations. These studies were pivotal in establishing the safety and efficacy of the treatment.

Table 1: Patient Demographics and Lesion Characteristics in Early OK-432 Studies

| Study (Year) | Number of Patients | Age Range | Predominant Lesion Location | Lesion Types Treated |

| Ogita et al. (1991)[3] | 23 | 4 months - 15 years | Head and Neck | Unresectable Lymphangiomas |

| Ogita et al. (1994)[6] | 64 | Not Specified | Not Specified | Cystic and Cavernous |

| Ogita et al. (1996)[7] | 6 | 1 - 5 years | Not Specified | Cystic Lymphangioma |

Table 2: Treatment Outcomes in Early OK-432 Clinical Studies

| Study (Year) | Treatment Response Category | Number of Patients (%) |

| Ogita et al. (1991)[3] | Total or Near Total Shrinkage | 10 (43.5%) |

| Marked Shrinkage | 8 (34.8%) | |

| Slight Shrinkage | 3 (13.0%) | |

| No Response | 2 (8.7%) | |

| Ogita et al. (1994)[6] | Group A (Primary Therapy, n=46) | |

| Total Shrinkage | 23 (50.0%) | |

| Marked Shrinkage | 8 (17.4%) | |

| Slight Shrinkage | 12 (26.1%) | |

| No Response | 3 (6.5%) | |

| Cystic Lesions (n=24) | ||

| Significant Shrinkage | 22 (91.7%) | |

| Cavernous Lesions (n=22) | ||

| Improved | 9 (40.9%) |

Experimental Protocols in Early OK-432 Research

The following protocols are synthesized from the methodologies described in early publications on OK-432 sclerotherapy.

Preparation of OK-432 Solution

The standard preparation of OK-432 for injection involves the reconstitution of the lyophilized powder.

-

Reconstitution: One vial of Picibanil, containing 0.1 mg of the active agent, is typically reconstituted with 10 mL of sterile saline.[1] This results in a solution with a concentration of 0.01 mg/mL.

-

Dosage: The administered dose can vary. Some protocols suggest a starting dose of 0.01 to 0.05 mg/mL.[8] The total volume injected is dependent on the size of the lymphatic malformation.

Patient Preparation and Administration Procedure

The administration of OK-432 is a multi-step process requiring careful planning and execution.

-

Pre-procedure: Patients are often placed under general anesthesia, particularly pediatric patients.[1] The lesion is visualized and accessed, often with ultrasound guidance.[1]

-

Aspiration: The cystic fluid within the malformation is aspirated to the greatest extent possible. The volume of aspirated fluid is recorded.

-

Intracystic Injection: The reconstituted OK-432 solution is then injected directly into the emptied cyst. The volume of injected OK-432 is typically equal to or less than the volume of aspirated fluid.

-

Post-procedure Monitoring: Following the injection, patients are monitored for side effects. Common, expected side effects include fever (typically lasting 2-4 days) and a localized inflammatory reaction with swelling and redness at the injection site (lasting 3-7 days).[3][6] These reactions are generally considered indicative of a therapeutic response and do not typically lead to scarring.[3][6]

Treatment Course

The treatment often involves a series of injections to achieve the desired clinical outcome.

-

Injection Schedule: If the initial response is incomplete, subsequent injections can be administered. The interval between injections varies in the literature, with some studies suggesting a period of 3 to 6 weeks.[2] A multi-institutional trial protocol involved a series of four injections scheduled 6 to 8 weeks apart.[9]

Proposed Mechanism of Action and Signaling Pathways

Early research by Ogita and colleagues provided the first insights into the biological mechanisms underlying the efficacy of OK-432 in treating lymphatic malformations.[7] The primary mode of action is the induction of a localized inflammatory and immune response within the cystic cavity.

An analysis of the intracystic fluid before and after OK-432 injection revealed a significant shift in the cellular and cytokine profile.[7] Initially, the fluid is predominantly composed of lymphocytes (around 96%).[7] Following injection, there is a rapid and marked increase in the number of white blood cells.[7]

The proposed sequence of events is as follows:

-

Neutrophil and Macrophage Infiltration: Within 24 hours of OK-432 injection, there is a dramatic influx of neutrophils and macrophages into the cystic space.[7]

-

Cytokine Cascade: These activated immune cells release a variety of cytokines, with a notable and sustained increase in Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6).[7]

-

Lymphocyte Activation: Following the initial innate immune response, there is an increase in the number of T cells and Natural Killer (NK) cells.[7]

-

Increased Endothelial Permeability: The inflammatory milieu, particularly the presence of cytokines like TNF, is thought to increase the permeability of the lymphatic endothelium lining the cyst.[7][10]

-

Enhanced Lymphatic Drainage: The increased permeability facilitates the drainage of the accumulated lymphatic fluid, leading to the shrinkage and eventual collapse of the cystic spaces.[7][10]

This proposed mechanism suggests that OK-432 acts as a potent immunomodulator, transforming the relatively inert environment of the lymphatic malformation into a site of active inflammation and resolution.

Conclusion

The early research on Picibanil (OK-432) for lymphatic malformations marked a significant advancement in the treatment of this challenging condition. The pioneering work of researchers in the late 1980s and 1990s established a safe and effective, minimally invasive alternative to surgery. Their investigations into the mechanism of action revealed a sophisticated immunomodulatory process, whereby the introduction of OK-432 into the cystic cavity triggers a localized inflammatory cascade, leading to enhanced lymphatic drainage and the resolution of the malformation. This foundational knowledge continues to underpin the use of OK-432 and has paved the way for further research into sclerotherapy for vascular anomalies.

References

- 1. RBCP - Intralesional treatment of lymphatic malformations with emphasis on Picibanil (OK-432) sclerotherapy: a systematic review [rbcp.org.br]

- 2. BJORL - Brazilian Journal of Otorhinolaryngology [oldfiles.bjorl.org]

- 3. OK-432 therapy for unresectable lymphangiomas in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (Picibanil®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adult cystic hygroma: successful use of OK-432 (Picibanil®) | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]

- 6. OK-432 therapy in 64 patients with lymphangioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and safety of OK-432 sclerotherapy for giant cystic hygroma in a newborn - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunostimulatory Landscape of Picibanil (OK-432): A Technical Guide to its Cytokine Induction Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picibanil, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G.[1] For decades, it has been utilized as a potent immunotherapeutic agent, particularly in the treatment of various cancers and lymphatic malformations.[1][2] The therapeutic efficacy of OK-432 is not attributed to direct cytotoxicity but rather to its profound ability to modulate the host's immune system.[2] A cornerstone of this immunomodulatory activity is the robust induction of a wide array of cytokines, which orchestrate a complex, multi-faceted anti-tumor and anti-lesional response. This technical guide provides an in-depth exploration of the cytokine induction profile of Picibanil (OK-432), detailing the key cytokines produced, the responsive immune cell populations, the underlying signaling pathways, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: A Cytokine-Driven Immune Cascade

The primary mechanism of OK-432 involves the stimulation of the innate and adaptive immune systems, largely mediated by the production of a diverse panel of cytokines.[2] This process is initiated by the interaction of OK-432 with various immune cells, including macrophages, dendritic cells (DCs), monocytes, and peripheral blood mononuclear cells (PBMCs).[3][4] A critical initial step in this interaction is the phagocytosis of the bacterial preparation by these antigen-presenting cells (APCs).[3] Following internalization, components of OK-432 are recognized by pattern recognition receptors (PRRs), most notably Toll-like receptor 4 (TLR4), which triggers a downstream signaling cascade culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[3] Activated NF-κB then translocates to the nucleus and initiates the transcription of a multitude of pro-inflammatory and immunomodulatory cytokine genes.

Quantitative Analysis of OK-432-Induced Cytokine Production

The cytokine response to OK-432 is both dose- and time-dependent and varies depending on the specific immune cell population. The following tables summarize the available quantitative data on cytokine induction by OK-432 in various human and murine immune cell types.

Table 1: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocytes Stimulated with OK-432

| Cytokine | Cell Type | OK-432 Concentration | Incubation Time | Cytokine Concentration | Reference |

| TNF-α | Monocytes | ≥ 0.01 KE/ml | 24 hours | Cytostatic activity abolished by anti-TNF antibody | [5] |

| IL-1β | Monocytes | Not specified | Not specified | Induced | [4] |

| IL-6 | Monocytes | Not specified | Not specified | Induced | [4] |

| IL-8 | MNCs | Not specified | Up to 9 days | Elevated levels | [6] |

| IL-12p40 | Monocytes | Not specified | Not specified | Induced | [4] |

| IFN-γ | MNCs | Not specified | Up to 9 days | Elevated levels | [6] |

| IL-1 | MNCs | Not specified | 7 days | Variable production | |

| IL-2 | MNCs | Not specified | 7 days | Detectable in medium with FCS | |

| TNF | MNCs | Not specified | 7 days | Variable production |

MNCs: Mononuclear Cells; KE: Klinische Einheit (Clinical Unit)

Table 2: Cytokine Induction in Murine Macrophages Stimulated with OK-432

| Cytokine | Cell Type | OK-432 Concentration | Incubation Time | Cytokine Concentration (pg/mL) | Reference |

| IL-12 | Splenic Macrophages | Not specified | 48 hours | ~1000 pg/mL | This is an approximate value extrapolated from a graphical representation in a cited study and may not be precise. |

| IL-12 | Peritoneal Macrophages (in vivo) | 100 µg (i.p. injection) | 12 hours post-injection, then 48 hours in culture | ~800 pg/mL | This is an approximate value extrapolated from a graphical representation in a cited study and may not be precise. |

Experimental Protocols

The following section outlines detailed methodologies for key experiments cited in the study of OK-432's cytokine induction profile.

Protocol 1: In Vitro Stimulation of Human PBMCs and Cytokine Measurement by ELISA

This protocol provides a framework for stimulating human PBMCs with OK-432 and subsequently measuring the concentration of secreted cytokines in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Isolation of Human PBMCs: a. Collect whole blood from healthy donors in heparinized tubes. b. Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS). c. Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube. d. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. e. Carefully aspirate the upper layer containing plasma and platelets, and collect the buffy coat layer containing PBMCs. f. Wash the collected PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes. g. Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin). h. Count the viable cells using a hemocytometer and trypan blue exclusion.

2. Stimulation of PBMCs with OK-432: a. Adjust the cell density of the PBMC suspension to 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. Seed 1 mL of the cell suspension into each well of a 24-well tissue culture plate. c. Prepare a stock solution of OK-432 (e.g., 1 KE/mL) in sterile PBS. d. Add varying concentrations of OK-432 (e.g., 0.01, 0.1, 1 KE/mL) to the wells in triplicate. Include a vehicle control (PBS) and an unstimulated control. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified time course (e.g., 24, 48, 72 hours).

3. Collection of Supernatants: a. Following incubation, centrifuge the culture plate at 500 x g for 10 minutes to pellet the cells. b. Carefully collect the culture supernatants from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until cytokine analysis.

4. Cytokine Measurement by ELISA: a. Use commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, IL-6, IFN-γ). b. Follow the manufacturer's instructions for the ELISA procedure, which typically involves: i. Coating a 96-well plate with a capture antibody. ii. Blocking the plate to prevent non-specific binding. iii. Adding the collected supernatants and a series of known standards to the wells. iv. Incubating and washing the plate. v. Adding a biotinylated detection antibody. vi. Incubating and washing the plate. vii. Adding a streptavidin-horseradish peroxidase (HRP) conjugate. viii. Incubating and washing the plate. ix. Adding a substrate solution (e.g., TMB) and stopping the reaction. x. Measuring the absorbance at the appropriate wavelength using a microplate reader. c. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[3]

Protocol 2: Generation and Stimulation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature dendritic cells from human monocytes and their subsequent stimulation with OK-432 for cytokine analysis.

1. Isolation of Monocytes: a. Isolate PBMCs as described in Protocol 1. b. Isolate monocytes from the PBMC population using CD14-positive selection with magnetic beads according to the manufacturer's protocol.

2. Generation of Immature Mo-DCs: a. Resuspend the purified monocytes in complete RPMI-1640 medium. b. Culture the monocytes at a density of 1 x 10^6 cells/mL in the presence of 50 ng/mL of recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and 50 ng/mL of recombinant human Interleukin-4 (IL-4). c. Incubate for 5-7 days at 37°C in a humidified 5% CO2 incubator, adding fresh medium with cytokines on day 3.

3. Stimulation of Mo-DCs with OK-432: a. After 5-7 days, harvest the immature Mo-DCs. b. Resuspend the cells in fresh complete RPMI-1640 medium. c. Seed the Mo-DCs into a 24-well plate at a density of 1 x 10^6 cells/mL. d. Stimulate the cells with the desired concentrations of OK-432 for 24-48 hours.

4. Cytokine Analysis: a. Collect the culture supernatants as described in Protocol 1. b. Analyze the cytokine concentrations using ELISA or a multiplex cytokine assay (e.g., Luminex-based assay) to simultaneously measure multiple cytokines.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflow involved in OK-432-induced cytokine production.

Caption: OK-432 induced cytokine signaling pathway.

Caption: Experimental workflow for cytokine analysis.

Conclusion

Picibanil (OK-432) is a potent inducer of a broad spectrum of cytokines, which are central to its immunomodulatory and therapeutic effects. The activation of APCs, primarily through the TLR4-MyD88/TRIF-NF-κB signaling axis, leads to the production of key cytokines such as TNF-α, IL-1, IL-6, IL-8, IL-12, and IFN-γ. This cytokine milieu, in turn, orchestrates a complex immune response involving the activation and recruitment of various effector cells, ultimately contributing to tumor regression and the resolution of lymphatic malformations. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and harness the immunostimulatory properties of OK-432. Further quantitative studies are warranted to fully delineate the dose- and time-dependent cytokine induction profiles across a wider range of immune cell subsets, which will be critical for optimizing its clinical application and for the development of next-generation immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. google.com [google.com]

- 5. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]